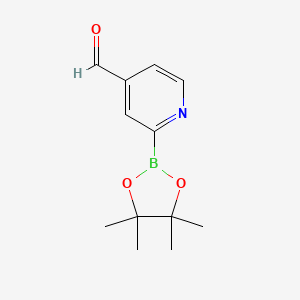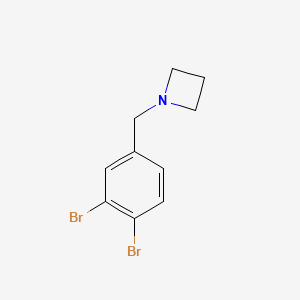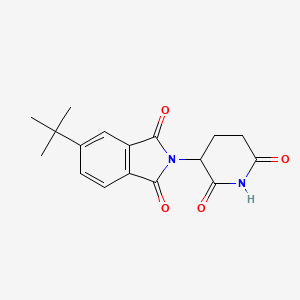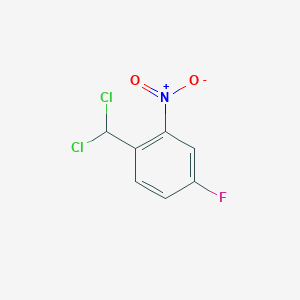
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo-pyrazole group attached to the piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-1-pyrazole with piperidine in the presence of a suitable coupling reagent, such as carbodiimides or uronium salts. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions can be carried out using hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides, amines, or alcohols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: In the design and development of new drugs and therapeutic agents.
Industry: In the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
1-Boc-4-(4-bromo-1-pyrazolyl)piperidine
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine
Properties
Molecular Formula |
C13H20BrN3O2 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromopyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-5-10(9-16)17-8-6-11(14)15-17/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
VFYFTZCRJOWCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)

![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)




